molecular formula C26H16Br4 B12503067 1,1,2,2-Tetrakis(3-bromophenyl)ethene

1,1,2,2-Tetrakis(3-bromophenyl)ethene

Cat. No.: B12503067
M. Wt: 648.0 g/mol
InChI Key: HOKLGBCCRZXEGO-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(3-bromophenyl)ethene is an organic compound with the molecular formula C26H16Br4 It is a derivative of ethene, where four hydrogen atoms are replaced by 3-bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetrakis(3-bromophenyl)ethene can be synthesized through several methods. One common approach involves the McMurry coupling reaction, where two molecules of 3-bromobenzophenone are coupled in the presence of a titanium reagent under reductive conditions . Another method involves the Suzuki cross-coupling reaction, where 3-bromophenylboronic acid is coupled with a suitable ethene derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale McMurry coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of titanium reagents and careful control of reaction parameters such as temperature and pressure .

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(3-bromophenyl)ethene involves its interaction with various molecular targets. The compound exhibits aggregation-induced emission (AIE) properties, where it becomes highly fluorescent upon aggregation . This property is exploited in the development of fluorescent probes and sensors. The molecular targets and pathways involved include interactions with DNA and proteins, leading to changes in fluorescence intensity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2-Tetrakis(3-bromophenyl)ethene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and fluorescence properties .

Biological Activity

Introduction

1,1,2,2-Tetrakis(3-bromophenyl)ethene (TBE) is a complex organic compound characterized by its tetrabrominated phenyl groups attached to an ethylene backbone. With a molecular weight of approximately 648.02 g/mol, its unique structure imparts interesting electronic and optical properties, making it a subject of interest in materials science and organic chemistry. While specific biological activity data for TBE is limited, related compounds exhibit potential in various applications, particularly in biosensing and environmental monitoring.

  • Empirical Formula : C24H16Br4
  • Molecular Weight : 648.02 g/mol
  • Structure : TBE features four bromophenyl groups that enhance its electronic properties.

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesUnique Aspects
1,1,2,2-Tetrakis(4-bromophenyl)etheneTetrabrominated phenyl groupsDifferent optical properties due to para-substitution
1,1,2,2-Tetrakis(4-aminophenyl)etheneAmino groups instead of bromineShows interesting conductance properties at the single-molecule level
1,1,2,2-Tetrakis(4-nitrophenyl)etheneNitro groups instead of brominePotential use in electrochromic applications due to strong electron-withdrawing effects

Aggregation-Induced Emission (AIE)

TBE exhibits a phenomenon known as aggregation-induced emission (AIE) . This property indicates that the compound shows enhanced fluorescence when aggregated, which can be leveraged for various biological applications:

  • Fluorescence-Based Detection : TBE's AIE property suggests potential interactions with biological systems. It has been proposed for use in detecting heavy metals in water by monitoring fluorescence changes when interacting with metal ions.

Case Studies and Research Findings

  • Detection of Environmental Pollutants : Research indicates that TBE can be utilized in fluorescence-based detection methods for environmental pollutants. The compound's ability to change fluorescence upon aggregation makes it suitable for sensing applications.
  • Biosensing Applications : Derivatives of TBE have been explored for their electrochemical properties, indicating potential use in biosensing applications. These derivatives can interact with biological targets and provide measurable signals based on their fluorescence characteristics .
  • Interaction Mechanisms : Studies have focused on the interaction mechanisms involving TBE's AIE property. Enhanced fluorescence upon aggregation suggests that TBE could effectively monitor the presence of certain ions or molecules in biological systems .

Table 2: Summary of Biological Activities Related to TBE

ApplicationDescription
Environmental MonitoringFluorescence-based detection of heavy metals and pollutants
BiosensingElectrochemical interactions with biological targets
Fluorescent ProbesUtilization in monitoring changes in fluorescence for various assays

Properties

Molecular Formula

C26H16Br4

Molecular Weight

648.0 g/mol

IUPAC Name

1-bromo-3-[1,2,2-tris(3-bromophenyl)ethenyl]benzene

InChI

InChI=1S/C26H16Br4/c27-21-9-1-5-17(13-21)25(18-6-2-10-22(28)14-18)26(19-7-3-11-23(29)15-19)20-8-4-12-24(30)16-20/h1-16H

InChI Key

HOKLGBCCRZXEGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=C(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

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